![molecular formula C17H21ClN2O4 B6348897 4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-91-6](/img/structure/B6348897.png)
4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Description
4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (abbreviated as CBEDC) is a compound synthesized from a reaction between 4-chlorobenzoyl chloride and 8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. CBEDC is a unique compound that has been studied for its potential applications in the fields of medicinal chemistry and pharmacology.
Scientific Research Applications
Asymmetric Synthesis Strategies
This compound is structurally related to halichlorine and pinnaic acid, two marine alkaloids isolated from different marine organisms . These alkaloids bear a 6-azaspiro[4.5]decane skeleton, which is also present in the structure of MFCD19706312 . This unique structure and potentially valuable biological activity have prompted strong synthetic interest, making it a research focus in recent years .
Biological Effects
Halichlorine and pinnaic acid, which share a similar structure with MFCD19706312, demonstrate a wide range of biological effects . Halichlorine selectively inhibits the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1), and can be used to treat atherosclerosis, coronary artery disease, angina pectoris, and non-cardiovascular inflammatory diseases . Pinnaic acid was found to inhibit cytoplasmic phospholipase A2(cPLA2) at a semi-inhibitory concentration of 0.2 mm in vitro . These biological properties suggest potential applications for MFCD19706312 in biochemical tools or drug design .
Building Blocks in Chemical Synthesis
The compound is also used as a building block in chemical synthesis . It’s known as “(S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde” in this context .
properties
IUPAC Name |
4-(4-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-2-19-9-7-17(8-10-19)20(14(11-24-17)16(22)23)15(21)12-3-5-13(18)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLKSZAXENBKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
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